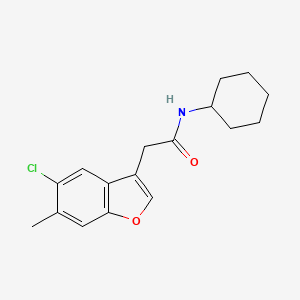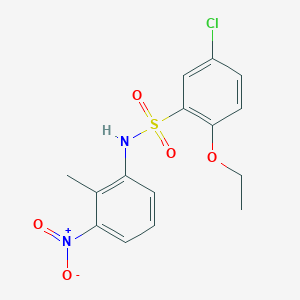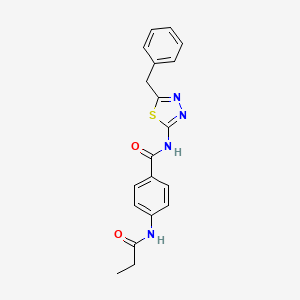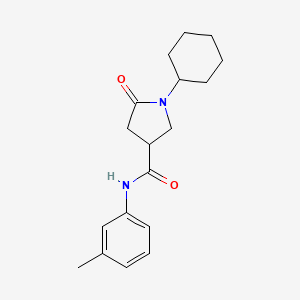
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide
Vue d'ensemble
Description
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide, also known as GW501516, is a PPAR-delta agonist that has gained significant attention in the scientific community due to its potential applications in various fields. This compound was initially developed for the treatment of metabolic disorders, but its unique properties have also led to its use in research as a tool to investigate various biological processes.
Mécanisme D'action
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide acts as a PPAR-delta agonist, which activates the PPAR-delta receptor in the body. This activation leads to the upregulation of various genes involved in metabolic processes, such as fatty acid oxidation and glucose uptake. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which can improve cellular energy production.
Biochemical and Physiological Effects:
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects in the body. These effects include increased lipid metabolism, improved insulin sensitivity, enhanced glucose uptake, and increased mitochondrial biogenesis. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to reduce inflammation and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide in lab experiments is its ability to activate the PPAR-delta receptor, which can lead to the upregulation of various genes involved in metabolic processes. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide is its potential to cause cancer in animal studies, which has led to concerns regarding its safety for human use.
Orientations Futures
There are several future directions for the study of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide. One potential area of research is its use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide may have potential applications in the treatment of cancer and cardiovascular diseases. Further studies are needed to investigate the safety and efficacy of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide in humans and to determine its potential for clinical use.
In conclusion, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide is a PPAR-delta agonist that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties have led to its use as a tool to investigate various biological processes. While there are advantages to using 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide in lab experiments, there are also limitations and concerns regarding its safety for human use. Further studies are needed to determine its potential for clinical use and to investigate its safety and efficacy in humans.
Applications De Recherche Scientifique
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been extensively studied for its potential applications in various fields, including metabolic disorders, cancer, and cardiovascular diseases. In metabolic disorders, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to improve insulin sensitivity, increase glucose uptake, and enhance lipid metabolism. In cancer research, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide has been shown to improve cardiac function and reduce inflammation.
Propriétés
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-11-7-16-14(9-15(11)18)12(10-21-16)8-17(20)19-13-5-3-2-4-6-13/h7,9-10,13H,2-6,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAJTNEJFSWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)

![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)

![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)

![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)
